molecular formula C8H16O4 B14204779 (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol CAS No. 918403-83-5

(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol

Cat. No.: B14204779
CAS No.: 918403-83-5
M. Wt: 176.21 g/mol
InChI Key: JNPAQBQBKHQWMF-RQJHMYQMSA-N
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Description

(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups and two methoxy groups attached to a cyclopentane ring. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the production of the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism by which (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The stereochemistry plays a crucial role in determining the compound’s biological activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol: The enantiomer of the compound with opposite stereochemistry.

    (1S,2R)-2-bromocyclopentanol: A similar compound with a bromine atom instead of methoxy groups.

    (1S,2R)-2-hydroxycyclopentanone: A related compound with a ketone group.

Uniqueness

(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl groups. This combination of functional groups and chiral centers makes it a valuable compound in asymmetric synthesis and chiral catalysis.

Properties

CAS No.

918403-83-5

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol

InChI

InChI=1S/C8H16O4/c1-7(10)4-5-8(11-2,12-3)6(7)9/h6,9-10H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

JNPAQBQBKHQWMF-RQJHMYQMSA-N

Isomeric SMILES

C[C@@]1(CCC([C@@H]1O)(OC)OC)O

Canonical SMILES

CC1(CCC(C1O)(OC)OC)O

Origin of Product

United States

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